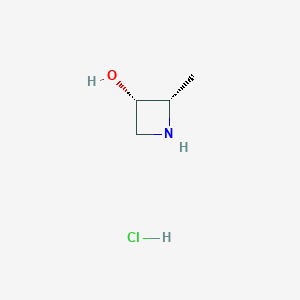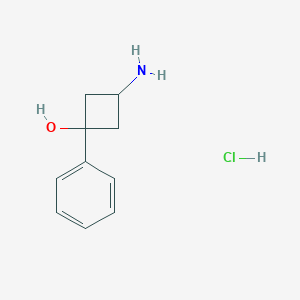
trans-2-Fluorocyclopentan-1-amine hydrochloride
Overview
Description
“trans-2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2125943-82-8 . It has a molecular weight of 139.6 and its IUPAC name is (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride . The compound is a solid in physical form .
Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 139.6 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
PFAS Removal by Amine-Functionalized Sorbents
A critical review of the literature reveals that amine-containing sorbents, which may relate to compounds like trans-2-Fluorocyclopentan-1-amine hydrochloride, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in many water sources, posing significant health risks. The effectiveness of amine-functionalized sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, suggesting a potential application area for this compound if used in similar functionalized forms (Ateia et al., 2019).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Research on advanced oxidation processes (AOPs) for the degradation of nitrogen-containing hazardous compounds, including aliphatic and aromatic amines, highlights the global concern over toxic substances in water. AOPs are effective in mineralizing these compounds, improving treatment schemes' efficacy. This body of work suggests that compounds like this compound could be targets for degradation or involved in the degradation processes of other harmful substances, pointing to another significant area of scientific research application (Bhat & Gogate, 2021).
PEGylated PAMAM Dendrimers in Drug and Gene Delivery
The synthesis and modification of poly(amidoamine) dendrimers, which contain numerous active amine groups, for drug and gene delivery applications, indicate a potential research application for this compound. PEGylation of PAMAM dendrimers, aimed at reducing toxicity and enhancing efficacy, underscores the role of amine-functionalized compounds in biomedical applications. This suggests that similarly functionalized compounds could be explored for their utility in drug delivery systems, highlighting a critical area of research for this compound (Luong et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOEOALNHXCOE-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



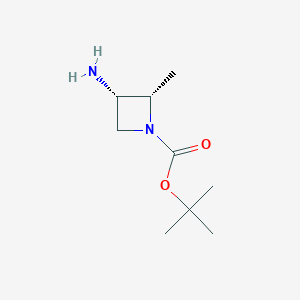
![Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393235.png)
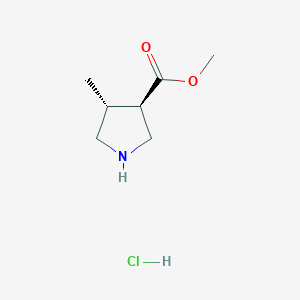

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B3393250.png)
![Trans-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate](/img/structure/B3393258.png)

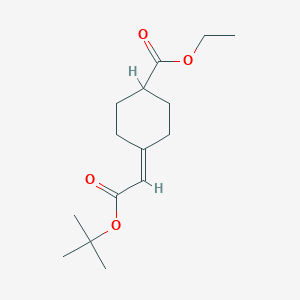


![(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid](/img/structure/B3393286.png)
